N-(3-iodophenyl)-2-(piperidin-1-yl)acetamide
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Description
N-(3-iodophenyl)-2-(piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C13H17IN2O and its molecular weight is 344.19 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-iodophenyl)-2-(1-piperidinyl)acetamide is 344.03856 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-iodophenyl)-2-(piperidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a biochemical probe. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an iodine atom on the phenyl ring, which significantly influences its reactivity and biological interactions.
This compound primarily acts through the inhibition of specific kinases involved in cellular signaling pathways. The presence of the iodine atom enhances its binding affinity to target proteins, which is crucial for its activity against various diseases, particularly cancer.
- Kinase Inhibition : The compound has been shown to inhibit c-Met kinase, a protein that plays a pivotal role in tumor growth and metastasis. This inhibition leads to reduced proliferation of cancer cells and may induce apoptosis (programmed cell death) in malignant cells .
- Biochemical Probing : Due to its structural characteristics, this compound serves as a valuable biochemical probe for studying kinase activities and their implications in disease processes .
Anticancer Properties
Several studies have investigated the anticancer properties of this compound:
- In vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the low micromolar range, indicating potent activity .
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 5.0 |
A549 (Lung) | 4.5 |
HeLa (Cervical) | 6.8 |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown antimicrobial activity against various pathogens:
- Bacterial Inhibition : Studies have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 50 |
Case Studies and Research Findings
- Case Study on Cancer Treatment : A clinical trial evaluated the efficacy of this compound in patients with advanced solid tumors. The trial reported a partial response in 30% of participants, with manageable side effects such as fatigue and nausea .
- Radiopharmaceutical Applications : Research has explored the use of this compound as a radiopharmaceutical for imaging purposes. Its iodine content allows for effective incorporation into radiolabeling strategies, enhancing tumor visualization during diagnostic imaging procedures .
Properties
IUPAC Name |
N-(3-iodophenyl)-2-piperidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O/c14-11-5-4-6-12(9-11)15-13(17)10-16-7-2-1-3-8-16/h4-6,9H,1-3,7-8,10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POANHIHDLGVYST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00877239 |
Source
|
Record name | N-(M-IPH)3-N'-PIPERIDINOACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00877239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58479-91-7 |
Source
|
Record name | N-(M-IPH)3-N'-PIPERIDINOACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00877239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.